molecular formula C23H39NO B128727 N-benzylpalmitamide CAS No. 74058-71-2

N-benzylpalmitamide

Cat. No.: B128727
CAS No.: 74058-71-2
M. Wt: 345.6 g/mol
InChI Key: MLGPKWUKOQAAGI-UHFFFAOYSA-N
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Description

N-benzylhexadecanamide is a macamide resulting from the formal condensation of the carboxy group of hexadecanoic acid with benzylamine. A moderate inhibitor of fatty acid amide hydrolase. It has a role as a neuroprotective agent, a plant metabolite and an EC 3.5.1.99 (fatty acid amide hydrolase) inhibitor. It is a secondary carboxamide and a macamide. It is functionally related to a hexadecanoic acid and a benzylamine.
N-benzylpalmitamide is a natural product found in Lepidium meyenii with data available.
See also: Lepidium meyenii root (part of).

Scientific Research Applications

Endurance Capacity and Anti-Fatigue Properties

N-Benzylpalmitamide, as a type of macamide, has shown potential in improving endurance capacity and exhibiting anti-fatigue properties. In a study on mice, this compound demonstrated significant effects in prolonging exhaustive swimming time, modulating energy metabolism, and improving antioxidant status, indicating its potential in combating exercise-induced fatigue (Yang et al., 2016).

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound has been studied for its inhibitory effect on FAAH, an enzyme responsible for the degradation of endocannabinoids. Its ability to inhibit FAAH suggests potential applications in the treatment of pain, inflammation, and CNS degenerative disorders (Alamoudi et al., 2015).

Pharmacokinetics and Tissue Distribution

Research has been conducted on the pharmacokinetics and tissue distribution of this compound in rats. This study aimed to guide further development and utilization of compounds derived from Lepidium meyenii (Maca), suggesting its potential in targeted drug delivery and therapeutic applications (Zhang et al., 2017).

Mechanism of Action

N-Benzylpalmitamide, also known as Macamide B or N-Benzylhexadecanamide, is a long-chain fatty acid amide . This compound has been isolated from the maca (Lepidium meyenii) plant and is structurally related to cannabinoids .

Target of Action

The primary target of this compound is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide and oleamide .

Mode of Action

This compound acts as an inhibitor of FAAH . It binds to FAAH and reduces its activity, thereby preventing the breakdown of fatty acid amides . It’s worth noting that this compound displays only moderate faah inhibitory activity .

Biochemical Pathways

By inhibiting FAAH, this compound affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory . The inhibition of FAAH leads to an increase in the levels of fatty acid amides, which can bind to cannabinoid receptors and modulate these processes .

Pharmacokinetics

These compounds are generally lipophilic, which allows them to cross biological membranes and distribute throughout the body .

Result of Action

The inhibition of FAAH by this compound can lead to an increase in the levels of fatty acid amides . This can result in the modulation of various physiological processes, including pain sensation, mood, and memory . Additionally, some members of the macamide family, to which this compound belongs, demonstrate selective antiproliferative activity against diverse cancer cell lines .

Safety and Hazards

N-Benzylpalmitamide may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . The toxicological properties have not been thoroughly investigated .

Properties

IUPAC Name

N-benzylhexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)24-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGPKWUKOQAAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458532
Record name N-benzylhexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74058-71-2
Record name N-(Phenylmethyl)hexadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74058-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Macamide 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074058712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-benzylhexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MACAMIDE 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5UVS8JUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Macamide B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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